![molecular formula C6H8BrNOS B3035311 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide CAS No. 317377-32-5](/img/structure/B3035311.png)
1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide
Overview
Description
1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide is an organic compound that is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a precursor for the synthesis of other compounds. It is also used in the pharmaceutical industry to synthesize drugs, and in the laboratory to study the biochemical and physiological effects of compounds on cells and organisms.
Scientific Research Applications
Antioxidant Potential and QSAR Analysis : Thiazole derivatives, particularly those similar to 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide, have been studied for their antioxidant activities. A QSAR-analysis on a series of thiazole derivatives revealed that antioxidant activity is influenced by molecular descriptors such as polarity, dipole moment, lipophilicity, and energy parameters. This suggests that thiazole compounds could be designed with enhanced antioxidant properties, providing a theoretical basis for new antioxidant agents (І. Drapak et al., 2019).
Cardioprotective Activities : Research into the cardioprotective activities of 2-arylimino-1,3-thiazole derivatives showcased that certain compounds exhibit significant cardioprotective effects. This was demonstrated in vitro on isolated rings of thoracic aorta from laboratory rats, suggesting the potential of thiazole derivatives as cardioprotective agents (I. Drapak et al., 2019).
Antimicrobial and Antitubercular Activities : Novel thiadiazole-based molecules containing 1,2,3-triazole moiety have been synthesized and evaluated for their antimicrobial activities, including against COVID-19 main protease. This highlights the potential of thiazole and its derivatives in developing antiviral and antibacterial agents (Huda R. M. Rashdan et al., 2021).
Anti-Cancer Agents : Thiazole derivatives have been synthesized and evaluated as potential anti-cancer agents. For instance, microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles showed promising activities against MCF-7 tumor cells, indicating the therapeutic potential of these compounds in cancer treatment (Huda K. Mahmoud et al., 2021).
properties
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)ethanone;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS.BrH/c1-4(8)6-3-9-5(2)7-6;/h3H,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVAETZBBXNXRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)C.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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